molecular formula C15H21N3O3 B5237143 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE

4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5237143
M. Wt: 291.35 g/mol
InChI Key: HCYSAEAPTHPXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxole group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of a benzodioxole derivative with a piperazine derivative under specific conditions. For example, the benzodioxole group can be introduced via a Pd-catalyzed amination reaction, followed by the coupling of the resulting intermediate with a piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE apart is its unique combination of the benzodioxole and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16(2)15(19)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYSAEAPTHPXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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